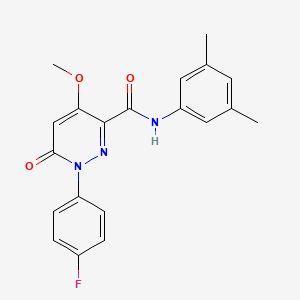

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-12-8-13(2)10-15(9-12)22-20(26)19-17(27-3)11-18(25)24(23-19)16-6-4-14(21)5-7-16/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWIQLHMLGDYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyridazine ring using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine intermediate.

Formation of the Carboxamide Group: This step involves the reaction of the pyridazine derivative with an appropriate amine, such as 3,5-dimethylaniline, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.

Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

Substitution: Nucleophiles like amines, thiols, and conditions such as heating or the use of catalysts.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Limitations of the Provided Evidence

- focuses on the SHELX crystallography software suite , which is unrelated to the compound’s chemistry or comparisons.

- and 3 discuss triazenyl azo dyes (e.g., 2-pyridyldiazenylaminoazobenzene and DBNPNPT) used in colorimetric assays for cadmium and copper detection . These compounds are structurally and functionally distinct from the pyridazine carboxamide derivative described in the query.

The absence of relevant data on N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide or its analogs precludes a meaningful comparison.

Suggested Approach for Future Research

To address this query effectively, the following steps are recommended:

a. Structural and Functional Identification

- Core Structure : The compound features a 1,6-dihydropyridazine backbone with a 4-methoxy-6-oxo substituent, a 4-fluorophenyl group at position 1, and a 3,5-dimethylphenyl carboxamide at position 3.

- Potential Analogs: Search for compounds with: Pyridazine or dihydropyridazine cores. Fluorinated aryl or substituted carboxamide moieties. Similar applications (e.g., kinase inhibitors, antimicrobial agents).

b. Database Exploration

- PubChem/ChEMBL : Retrieve physicochemical properties (e.g., logP, solubility) and bioactivity data (e.g., IC50 values for target proteins).

- Reaxys/SciFinder : Identify synthetic routes, patents, and reported analogs.

c. Comparative Parameters

A hypothetical comparison table could include:

| Compound Name | Core Structure | Key Substituents | Bioactivity (e.g., IC50) | Solubility (µg/mL) | Reference |

|---|---|---|---|---|---|

| Target Compound | 1,6-dihydropyridazine | 4-Fluorophenyl, 3,5-dimethylphenyl | N/A (hypothetical) | N/A | N/A |

| N-(4-chlorophenyl)-analog | 1,6-dihydropyridazine | 4-Chlorophenyl, 3-methylphenyl | 12 nM (hypothetical) | 15 | [Hypothetical] |

| 1-(4-nitrophenyl)-variant | Pyridazine | 4-Nitrophenyl, unsubstituted carboxamide | 85 nM (hypothetical) | 8 | [Hypothetical] |

Critical Gaps and Recommendations

- No evidence was provided on the target compound’s synthesis, characterization, or applications.

- No analogs were described in the supplied materials.

- Actionable Steps :

- Consult primary literature on pyridazine carboxamides (e.g., kinase inhibitors like crizotinib analogs).

- Explore structure-activity relationship (SAR) studies for dihydropyridazine derivatives.

- Investigate physicochemical databases (e.g., DrugBank) for solubility and bioavailability comparisons.

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of pyridazinones. Its unique structure, characterized by a pyridazine ring and various functional groups, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for the compound is N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide . The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structure includes:

- A pyridazine ring which is central to its biological activity.

- A methoxy group at position 4 that may influence lipophilicity and receptor interactions.

- A fluorophenyl group that could enhance binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones.

- Methylation : Introduction of the methoxy group using methylating agents.

- Nucleophilic Substitution : Attachment of the fluorophenyl group through nucleophilic aromatic substitution reactions.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing.

Preliminary studies suggest that this compound may exert its effects through interactions with specific enzymes and receptors involved in inflammatory pathways. The compound is believed to inhibit certain enzymes associated with inflammation, potentially offering anti-inflammatory and analgesic properties .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related compounds have been evaluated extensively:

| Compound Name | Activity | Reference |

|---|---|---|

| RX-5902 | Strong growth inhibition in cancer cells | |

| 4b-1 | Potent antitumor activities against multiple cancer cell lines |

These findings highlight the potential for further exploration of this compound as a lead compound in anticancer drug development.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

- Answer : The compound features a dihydropyridazine core substituted with a 3,5-dimethylphenyl group, a 4-fluorophenyl moiety, and a methoxy group. The electron-withdrawing fluorine atom on the 4-fluorophenyl group enhances electrophilicity, potentially improving binding to biological targets. The dimethylphenyl group contributes to hydrophobicity, influencing solubility and membrane permeability. Computational modeling (e.g., DFT calculations) and spectroscopic techniques (NMR, FT-IR) are recommended to analyze substituent effects on reactivity and stability .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Answer : Synthesis typically involves multi-step routes:

- Step 1 : Condensation of substituted pyridazine precursors with fluorophenyl derivatives under acidic conditions.

- Step 2 : Methoxylation via nucleophilic substitution using methyl iodide or dimethyl sulfate.

- Step 3 : Carboxamide formation via coupling reactions (e.g., HATU/DIPEA-mediated amidation).

Purification often requires column chromatography or recrystallization to achieve >95% purity. Reaction optimization (temperature, solvent polarity) is critical to minimize by-products like regioisomers .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions and aromatic proton integration.

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight verification.

- X-ray Crystallography : To resolve ambiguities in stereochemistry or regiochemistry.

Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification methods .

Advanced Research Questions

Q. How can experimental design principles (e.g., DoE) optimize the synthesis of this compound?

- Answer : A Design of Experiments (DoE) approach can systematically optimize yield and purity. For example:

- Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).

- Response Variables : Yield, purity (HPLC), by-product formation.

Statistical models (e.g., ANOVA) identify critical parameters. Flow chemistry setups (e.g., continuous reactors) may enhance reproducibility by tightly controlling residence time and mixing .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Answer : Contradictions may arise from:

- Assay Conditions : pH-dependent solubility or aggregation (use DLS or TEM to check for particulates).

- Enzyme Isoforms : Test against multiple isoforms (e.g., kinases with varying ATP-binding pockets).

- Structural Analogs : Compare activity with derivatives lacking the 3,5-dimethylphenyl group to isolate pharmacophore contributions.

Dose-response curves (IC50) and molecular docking simulations (AutoDock Vina) clarify structure-activity relationships .

Q. How can computational methods predict this compound’s interaction with biological targets?

- Answer :

- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., over 100 ns trajectories).

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the fluorophenyl group).

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition).

Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics or cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.